

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzylxy-1-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Benzylxy-1-butanol*

Cat. No.: *B106360*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylxy-1-butanol, also known as tetramethylene glycol monobenzyl ether, is a valuable bifunctional molecule in organic synthesis.^[1] Its structure, incorporating both a primary alcohol and a benzyl ether, makes it a versatile building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.^[2] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and graphical representations of relevant workflows.

Physicochemical Properties

The key physicochemical properties of **4-Benzylxy-1-butanol** are summarized in the tables below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ O ₂	[1]
Molecular Weight	180.24 g/mol	[1][3]
Appearance	Colorless to light yellow clear liquid/oil	[4][5][6]
Boiling Point	216-256 °C (at atmospheric pressure)	[2]
	105-108 °C (at 0.1 mmHg)	
Density	1.025 g/mL (at 25 °C)	[2]
Refractive Index (n _{20/D})	1.513	[2]
Flash Point	109 °C (228.2 °F) - closed cup	[4]

Table 2: Solubility and Partitioning Properties

Property	Value	Source(s)
Solubility in Water	Practically insoluble	[5]
Solubility in Organic Solvents	Soluble in alcohols and ethers. Slightly soluble in chloroform and methanol.	[5][6]
Predicted pKa	15.07 ± 0.10	[6]
XLogP3-AA	1.6	[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-Benzylxy-1-butanol** are provided below. These protocols are adapted from standard laboratory procedures.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[\[7\]](#)

Materials:

- **4-Benzylxy-1-butanol** sample
- Thiele tube
- High-temperature mineral oil
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Bunsen burner or other heat source
- Safety glasses and lab coat

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a few milliliters of **4-Benzylxy-1-butanol** to the small test tube.
- Place the capillary tube, with the sealed end facing upwards, into the small test tube containing the sample.[\[8\]](#)
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the assembly is immersed in the mineral oil in the Thiele tube. The oil level should be above the sample level but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube with a Bunsen burner.[\[7\]](#)[\[8\]](#) This will induce convection currents, ensuring uniform heating of the oil.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.^[8] Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.^{[9][10]}

Materials:

- 4-Benzylxy-1-butanol** sample
- Pycnometer or a graduated cylinder (e.g., 10 mL)
- Analytical balance
- Thermometer
- Water bath (optional, for temperature control)
- Safety glasses and lab coat

Procedure:

- Ensure the pycnometer or graduated cylinder is clean and dry.
- Weigh the empty pycnometer or graduated cylinder on an analytical balance and record the mass.^[9]
- Fill the pycnometer or add a specific volume (e.g., 10 mL) of **4-Benzylxy-1-butanol** to the graduated cylinder.^[9]
- If using a pycnometer, ensure it is filled to the mark, and any excess liquid is wiped from the outside.

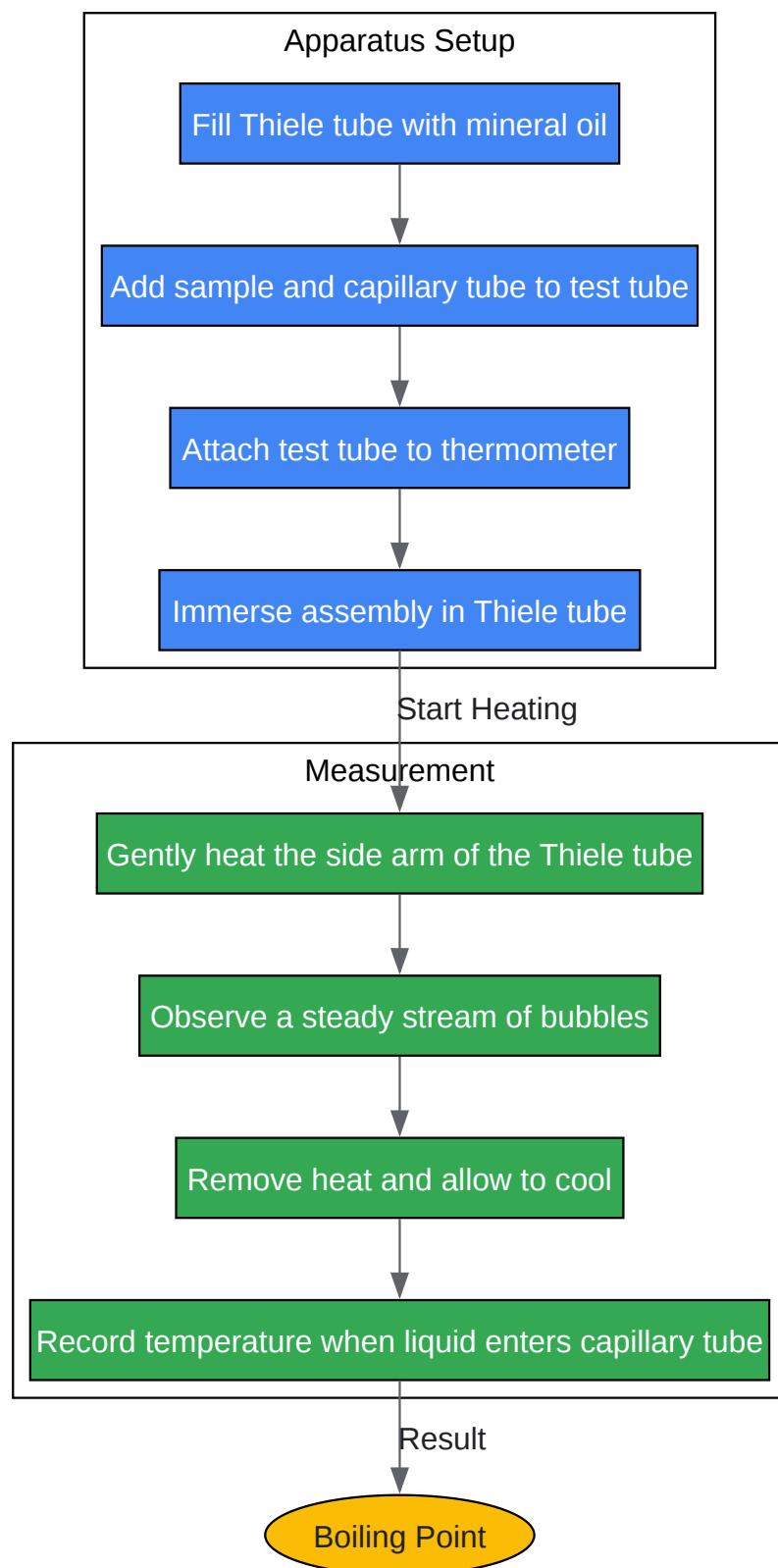
- Weigh the pycnometer or graduated cylinder containing the liquid and record the new mass.
[9]
- Measure the temperature of the liquid.[9]
- Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
- The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility (Qualitative)

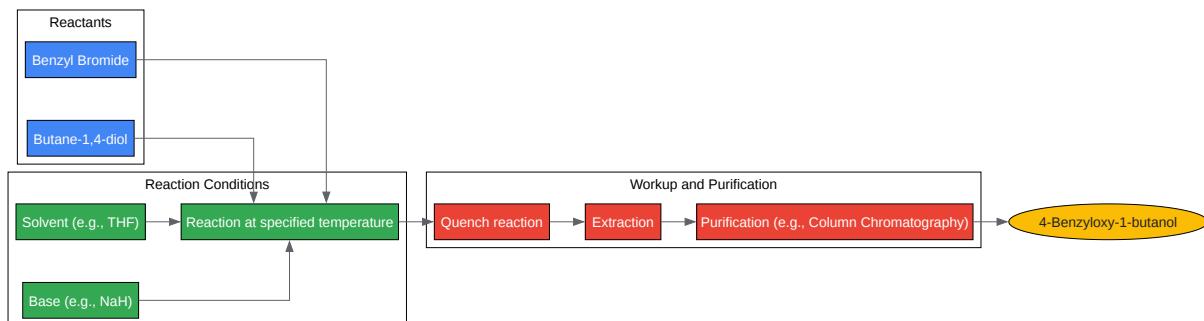
This protocol provides a method for qualitatively assessing the solubility of **4-BenzylOxy-1-butanol** in various solvents.

Materials:

- **4-BenzylOxy-1-butanol** sample
- Various solvents (e.g., water, ethanol, diethyl ether, chloroform, methanol)
- Small test tubes
- Vortex mixer or stirring rod
- Safety glasses and lab coat


Procedure:

- Place a small amount (e.g., 0.1 mL or a few drops) of **4-BenzylOxy-1-butanol** into a clean, dry test tube.
- Add the first solvent (e.g., 1 mL of water) to the test tube in small portions.[11]
- After each addition, vigorously shake or vortex the test tube to facilitate mixing.[11]
- Observe whether the **4-BenzylOxy-1-butanol** dissolves completely to form a homogenous solution or if it remains as a separate phase.


- Record the observation as soluble, partially soluble, or insoluble.
- Repeat the process with other solvents in separate test tubes.

Workflow and Synthesis Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a synthetic pathway relevant to **4-Benzylxy-1-butanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

[Click to download full resolution via product page](#)

Caption: Synthetic Pathway for **4-Benzyl-1-butanol** from Butane-1,4-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Benzyl-1-butanol | 4541-14-4 [chemicalbook.com]
- 3. 4-Benzyl-1-butanol | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Benzyl)butan-1-ol | 4541-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]
- 6. 4-苄氧基-1-丁醇 | 4541-14-4 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 10. wjec.co.uk [wjec.co.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzylxy-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106360#physicochemical-properties-of-4-benzylxy-1-butanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com